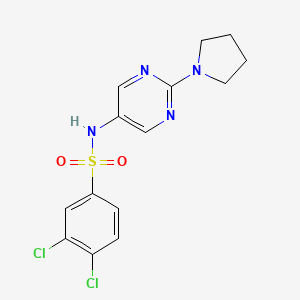

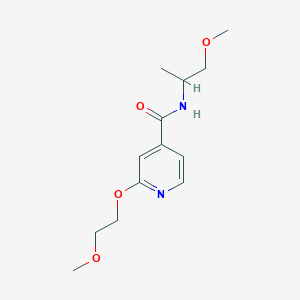

N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with difluorophenyl and sulfonamide groups, which are structural motifs that could be present in the compound of interest. For instance, paper describes the synthesis of sulfonamide derivatives with difluorophenoxy groups and their biological activity, while paper discusses novel polyfluoro substituted pyrazoline type sulfonamides with inhibitory activities against certain enzymes.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with sulfonyl chlorides, as mentioned in paper . Although the exact synthesis of "N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide" is not detailed, it is likely that a similar synthetic route could be employed, involving the coupling of a difluorophenyl compound with a sulfonamide group through an oxalamide linker.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been elucidated using various NMR techniques, as seen in paper . The presence of fluorine atoms affects the chemical shifts and splitting patterns in the NMR spectra, which would also be expected for the compound . The exact molecular structure, including the stereochemistry and conformation, would need to be determined using similar spectroscopic methods.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide" can be inferred from the properties of similar compounds described in the papers. For example, the presence of fluorine atoms is likely to influence the lipophilicity and electronic properties of the molecule . The sulfonamide group could contribute to the compound's solubility in water and its potential for forming hydrogen bonds, which could affect its biological activity . The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods : A novel synthetic approach has been developed for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include derivatives similar to N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalytic Applications : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (a related compound) was found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, highlighting potential catalytic applications of similar oxalamide compounds (Chen et al., 2023).

Material Science and Coordination Chemistry

Supramolecular Assemblies : N,N'-diaryloxalamides can form supramolecular assemblies through hydrogen bonding and steric effects. Such compounds have been shown to assemble into polymeric tapes and form complexes with various structural features, indicating potential for material science applications (Piotrkowska et al., 2007).

Coordination Polymers : Novel coordination polymers have been synthesized using dissymmetrical oxamidate ligands, showing potential in the construction of metal-organic networks. These polymers feature intricate structures and may exhibit interesting magnetic properties (Liu et al., 2010).

Novel Compound Synthesis

Quinazolin-4-ones Synthesis : A methodology for synthesizing 2-carboxanilido-3-arylquinazolin-4-ones using N1-(2-carboxyphenyl)-N2-(aryl)oxalamides has been developed, offering a simple and efficient approach for creating structurally diverse products (Mamedov et al., 2019).

Nickel(II) Coordination Polymers : Research has shown the synthesis of Nickel(II) coordination polymers using bis-pyridyl-bis-amide and angular dicarboxylate ligands, which could include compounds similar to N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide. These polymers demonstrate various structural types and potential for iodine adsorption applications (Lee et al., 2022).

properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c17-11-3-6-13(18)14(9-11)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOYMPWYBRLHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)

![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)

![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)